

# Technical Guide: 5-(o-tolyl)pent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Tolylpent-1-yn-4-ol

Cat. No.: B15465153

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 5-(o-tolyl)pent-4-yn-1-ol, a substituted aryl acetylenic alcohol. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a proposed synthetic pathway via Sonogashira coupling, including detailed experimental protocols and characterization methods. Information on the starting materials and expected product is presented. This guide serves as a foundational resource for the synthesis and further investigation of 5-(o-tolyl)pent-4-yn-1-ol.

## **Compound Identification**

As of the date of this publication, a specific CAS number for 5-(o-tolyl)pent-4-yn-1-ol has not been assigned in major chemical databases. This suggests the compound may be novel or not widely synthesized. For research and registration purposes, it is recommended to characterize the synthesized product thoroughly and, if novel, submit it for CAS registration.

The proposed structure is as follows:

• IUPAC Name: 5-(2-methylphenyl)pent-4-yn-1-ol

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol



# **Proposed Synthesis: Sonogashira Coupling**

The most direct and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3] For the synthesis of 5-(o-tolyl)pent-4-yn-1-ol, the proposed reaction is the coupling of o-iodotoluene with pent-4-yn-1-ol.

## **Reactant and Catalyst Data**

The following table summarizes the key reactants and catalysts for the proposed synthesis.

Compound Name	Role	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
o-lodotoluene	Aryl Halide	615-37-2[4][5][6]	C7H7I	218.03[4][5]
Pent-4-yn-1-ol	Terminal Alkyne	5390-04-5	C5H8O	84.12
Bis(triphenylphos phine)palladium(I I) dichloride	Palladium Catalyst	13965-03-2	C36H30Cl2P2Pd	701.90
Copper(I) lodide	Co-catalyst	7681-65-4	Cul	190.45
Triethylamine (TEA)	Base & Solvent	121-44-8	C <sub>6</sub> H <sub>15</sub> N	101.19

# **Experimental Protocols**

The following is a detailed protocol for the synthesis of 5-(o-tolyl)pent-4-yn-1-ol, adapted from established Sonogashira coupling procedures.[7]

## **Materials and Equipment**

- Round-bottom flask (two-necked)
- Condenser



- · Magnetic stirrer and stir bar
- Heating mantle
- · Nitrogen or Argon gas inlet
- Septa and syringes
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

## **Reaction Setup and Procedure**

- Inert Atmosphere: To a dry two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add bis(triphenylphosphine)palladium(II) dichloride (0.025 eq) and copper(I) iodide (0.05 eq).
- Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed triethylamine (solvent), followed by o-iodotoluene (1.0 eq) and pent-4-yn-1-ol (1.2 eq) via syringe.
- Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
- Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and then with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## **Purification**



The crude product, an oil or solid, can be purified by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically effective for eluting acetylenic alcohols. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified 5-(o-tolyl)pent-4-yn-1-ol.

# **Visualization of Experimental Workflow**

The following diagram illustrates the key steps in the synthesis and purification of 5-(o-tolyl)pent-4-yn-1-ol.

Caption: Synthetic workflow for 5-(o-tolyl)pent-4-yn-1-ol.

## **Biological Activity and Signaling Pathways**

A thorough search of scientific literature and chemical databases did not yield any information on the biological activity or associated signaling pathways for 5-(o-tolyl)pent-4-yn-1-ol. The biological effects of this compound remain an open area for future research. Given its structure as a substituted aryl alkyne, it could be a candidate for screening in various assays, including but not limited to, anticancer, anti-inflammatory, or neurological activity studies.

### Conclusion

This technical guide provides a foundational framework for the synthesis and study of 5-(o-tolyl)pent-4-yn-1-ol. The proposed synthetic route via Sonogashira coupling is robust and well-documented for analogous compounds. The detailed experimental protocol should enable researchers to synthesize this compound for further investigation. The absence of data on its biological activity presents an opportunity for novel research in medicinal chemistry and drug discovery.

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